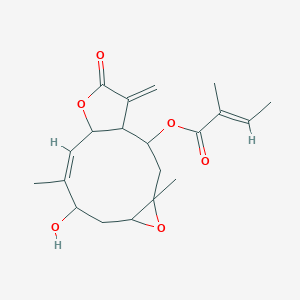
2-Pyridinecarbaldehyde (4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)hydrazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Pyridinecarbaldehyde (4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl) hydrazone, also known as PAPQH, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the family of hydrazones and has a molecular formula of C19H15N5O. In
作用机制
The mechanism of action of 2-Pyridinecarbaldehyde (4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)hydrazone is not well understood. However, it is believed that the compound interacts with metal ions through the formation of coordination complexes. This interaction may lead to changes in the fluorescence properties of 2-Pyridinecarbaldehyde (4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)hydrazone, which can be used to detect the presence of metal ions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Pyridinecarbaldehyde (4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)hydrazone have not been extensively studied. However, it has been shown to have low toxicity in vitro, which makes it a promising candidate for further research. 2-Pyridinecarbaldehyde (4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)hydrazone has also been shown to have antioxidant properties, which may have potential applications in the treatment of oxidative stress-related diseases.
实验室实验的优点和局限性
One of the main advantages of 2-Pyridinecarbaldehyde (4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)hydrazone is its selectivity for copper ions, which makes it a useful tool for the detection of copper ions in biological samples. However, 2-Pyridinecarbaldehyde (4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)hydrazone has some limitations as well. For example, the compound has a relatively low quantum yield, which may limit its sensitivity in some applications. Additionally, 2-Pyridinecarbaldehyde (4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)hydrazone is not stable in acidic conditions, which may limit its use in certain experiments.
未来方向
There are several future directions for the study of 2-Pyridinecarbaldehyde (4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)hydrazone. One potential direction is the development of more sensitive fluorescent sensors for copper ion detection. Another direction is the investigation of the antioxidant properties of 2-Pyridinecarbaldehyde (4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)hydrazone and its potential applications in the treatment of oxidative stress-related diseases. Additionally, the potential applications of 2-Pyridinecarbaldehyde (4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)hydrazone in other scientific fields, such as materials science and environmental science, could be explored.
合成方法
The synthesis of 2-Pyridinecarbaldehyde (4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)hydrazone involves the reaction between 2-pyridinecarbaldehyde and 4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl hydrazine. This reaction is typically carried out in a solvent such as ethanol or methanol, and the product is obtained through crystallization. The purity of the product can be improved through recrystallization or column chromatography.
科学研究应用
2-Pyridinecarbaldehyde (4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)hydrazone has been studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and neuroscience. One of the most promising applications of 2-Pyridinecarbaldehyde (4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)hydrazone is its use as a fluorescent probe for the detection of metal ions. 2-Pyridinecarbaldehyde (4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)hydrazone has been shown to selectively bind to copper ions, and this property has been utilized in the development of fluorescent sensors for copper ion detection.
属性
产品名称 |
2-Pyridinecarbaldehyde (4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)hydrazone |
|---|---|
分子式 |
C20H15N5O |
分子量 |
341.4 g/mol |
IUPAC 名称 |
3-phenyl-2-[(2E)-2-(pyridin-2-ylmethylidene)hydrazinyl]quinazolin-4-one |
InChI |
InChI=1S/C20H15N5O/c26-19-17-11-4-5-12-18(17)23-20(25(19)16-9-2-1-3-10-16)24-22-14-15-8-6-7-13-21-15/h1-14H,(H,23,24)/b22-14+ |
InChI 键 |
WBCGTEFVUJBIGE-HYARGMPZSA-N |
手性 SMILES |
C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2N/N=C/C4=CC=CC=N4 |
SMILES |
C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2NN=CC4=CC=CC=N4 |
规范 SMILES |
C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2NN=CC4=CC=CC=N4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-[1-(3-imidazol-1-ylpropylamino)ethylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B227832.png)
![N-[(4-Pyridinyl)methylene]-2-(1H-benzoimidazole-2-yl)aniline](/img/structure/B227840.png)
![9-[2-carboxy-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-oxalooxyoxan-2-yl]oxy-4-hydroxy-10-oxo-9H-anthracen-9-yl]-4-hydroxy-10-oxo-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9H-anthracene-2-carboxylic acid](/img/structure/B227841.png)

![5-[[1-(4-bromophenyl)ethylamino]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B227854.png)
![4,7,7-Trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B227856.png)
![4-(4-Bromophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B227860.png)
![4-[(E)-2-phenylethenyl]-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B227862.png)

![N-[4-(2-amino-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)phenyl]acetamide](/img/structure/B227874.png)
![2-(2-amino-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-6-nitrophenol](/img/structure/B227879.png)
![3-[5-[(3R,4S)-4-hydroxydithiolan-3-yl]-1-methylpyrrolidin-2-yl]dithiolan-4-ol](/img/structure/B227881.png)
![2-(2-Amino-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-4,6-dichlorophenol](/img/structure/B227885.png)